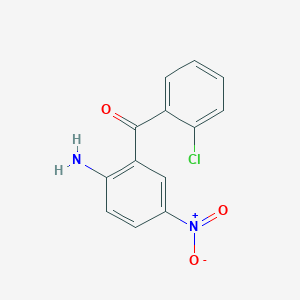

2-Amino-2'-chloro-5-nitrobenzophenone

Descripción general

Descripción

La 2-Amino-2'-cloro-5-nitrobenzofenona es un compuesto orgánico con la fórmula molecular C13H9ClN2O3 y un peso molecular de 276.68 g/mol . Es un polvo cristalino de color amarillo claro a naranja que se utiliza principalmente como intermedio en la síntesis de diversos productos farmacéuticos, especialmente benzodiazepinas . El compuesto es conocido por su estabilidad y reactividad, lo que lo convierte en un componente valioso en la investigación química y las aplicaciones industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Amino-2'-cloro-5-nitrobenzofenona generalmente implica la nitración de 2-Amino-2'-clorobenzofenona. El proceso de nitración se lleva a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico bajo condiciones de temperatura controlada . La reacción es exotérmica y requiere un control cuidadoso para evitar la descomposición del producto.

Métodos de producción industrial: En entornos industriales, la producción de 2-Amino-2'-cloro-5-nitrobenzofenona se amplía utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso implica la misma reacción de nitración, pero está optimizado para la producción a gran escala con medidas de seguridad mejoradas y protocolos de gestión de residuos .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2-Amino-2'-cloro-5-nitrobenzofenona experimenta varias reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como los iones hidróxido, para formar los derivados correspondientes.

Oxidación: El grupo amino se puede oxidar a un grupo nitroso o nitro bajo condiciones específicas.

Reactivos y condiciones comunes:

Reducción: Gas hidrógeno, catalizador de paladio.

Sustitución: Hidróxido de sodio, hidróxido de potasio.

Oxidación: Permanganato de potasio, ácido nítrico.

Principales productos formados:

Reducción: 2-Amino-2'-cloro-5-aminobenzofenona.

Sustitución: 2-Hidroxi-2'-cloro-5-nitrobenzofenona.

Oxidación: 2-Nitroso-2'-cloro-5-nitrobenzofenona.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Amino-2'-chloro-5-nitrobenzophenone is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. Specifically, it is involved in the synthesis of benzodiazepines, which are known for their anxiolytic and anticonvulsant properties .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel benzodiazepine derivatives using this compound, demonstrating its effectiveness in enhancing therapeutic profiles while minimizing side effects .

Dyes and Pigments

The compound is utilized in producing specialized dyes and pigments. Its unique chemical structure allows it to provide vibrant colors for textiles and plastics, making it essential for industries such as fashion and manufacturing.

Data Table: Applications in Dyes

| Application Area | Specific Uses | Impact |

|---|---|---|

| Textiles | Dyeing fabrics | Enhanced colorfastness |

| Plastics | Pigmentation | Improved aesthetic appeal |

Analytical Chemistry

In analytical applications, this compound serves as a reagent for detecting and quantifying other substances. This capability is vital for quality control in laboratories.

Analytical Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying complex mixtures.

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity for biological samples.

- Thin Layer Chromatography (TLC): Useful for rapid screening.

Biological Research

The compound is employed in biological studies, particularly in cancer research. Its potential effects on cell growth and differentiation make it a valuable tool for investigating cellular processes.

Research Findings:

Research has shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression, thus providing a pathway for developing new therapeutic agents .

Material Science

In material science, this compound is explored for its properties in developing new materials, particularly coatings and polymers. Its chemical stability and reactivity allow for enhanced durability against environmental factors.

Material Properties Table

| Property | Description |

|---|---|

| Durability | Resistant to UV light |

| Chemical Stability | Maintains integrity under various conditions |

Mecanismo De Acción

El mecanismo de acción de la 2-Amino-2'-cloro-5-nitrobenzofenona está principalmente relacionado con su papel como intermedio en la síntesis de benzodiazepinas. En este contexto, actúa facilitando la formación de la estructura central de benzodiazepina, que se sabe que interactúa con el receptor del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. Esta interacción mejora los efectos inhibitorios del GABA, lo que lleva a efectos ansiolíticos y anticonvulsivos .

Compuestos similares:

- 2-Amino-5-nitrobenzofenona

- 2-Cloro-5-nitrobenzofenona

- 2-Amino-2'-clorobenzofenona

Comparación: La 2-Amino-2'-cloro-5-nitrobenzofenona es única debido a la presencia de ambos grupos amino y nitro en la estructura de benzofenona, lo que confiere una reactividad y estabilidad distintas. En comparación con la 2-Amino-5-nitrobenzofenona, el grupo cloro en la 2-Amino-2'-cloro-5-nitrobenzofenona proporciona sitios adicionales para reacciones de sustitución, lo que la hace más versátil en aplicaciones sintéticas .

Comparación Con Compuestos Similares

- 2-Amino-5-nitrobenzophenone

- 2-Chloro-5-nitrobenzophenone

- 2-Amino-2’-chlorobenzophenone

Comparison: 2-Amino-2’-chloro-5-nitrobenzophenone is unique due to the presence of both amino and nitro groups on the benzophenone structure, which imparts distinct reactivity and stability. Compared to 2-Amino-5-nitrobenzophenone, the chloro group in 2-Amino-2’-chloro-5-nitrobenzophenone provides additional sites for substitution reactions, making it more versatile in synthetic applications .

Actividad Biológica

2-Amino-2'-chloro-5-nitrobenzophenone (CAS Number: 2011-66-7) is an organic compound with the molecular formula C₁₃H₉ClN₂O₃ and a molecular weight of 276.68 g/mol. This compound is recognized for its diverse applications in chemical synthesis, particularly as an intermediate in the production of benzodiazepines, which are widely used in medicinal chemistry for their anxiolytic and anticonvulsant properties.

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of benzodiazepines. These compounds interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA, which can lead to anxiolytic and anticonvulsant effects. This mechanism underpins the therapeutic potential of benzodiazepines derived from this compound, making it a subject of interest in pharmacological research.

Toxicological Profile

The safety and toxicity profile of this compound has been assessed through various studies:

- Acute Toxicity : The oral LD50 value in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity .

- Irritation Potential : No significant irritation effects have been observed on skin or eyes, suggesting it is relatively safe for handling under controlled conditions .

- Chronic Effects : Long-term exposure does not appear to produce chronic adverse health effects based on current animal model studies .

Endocrine Disruption

Research indicates that this compound does not exhibit endocrine-disrupting properties, which is significant for its safety profile in both laboratory and potential therapeutic applications .

Synthesis and Derivatives

This compound serves as a key intermediate in the synthesis of various benzodiazepine derivatives. The presence of both amino and nitro groups allows for multiple reaction pathways, including:

- Reduction : The nitro group can be reduced to an amino group, yielding derivatives such as 2-Amino-2’-chloro-5-aminobenzophenone.

- Substitution : The chloro group can be substituted with nucleophiles, leading to compounds like 2-Hydroxy-2’-chloro-5-nitrobenzophenone.

- Oxidation : The amino group can be oxidized to form nitroso derivatives.

Case Studies

- Benzodiazepine Synthesis : A study highlighted the efficient conversion of this compound into various benzodiazepines using modified synthetic routes. This work demonstrated the compound's versatility and importance in drug development .

- Enzyme Inhibition Studies : Research has utilized this compound to investigate its potential as an enzyme inhibitor, providing insights into its interactions at a molecular level within biological systems.

Comparative Analysis

The biological activity and chemical properties of this compound can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-nitrobenzophenone | Lacks chloro group; primarily used in dye synthesis | Limited pharmacological relevance |

| 2-Chloro-5-nitrobenzophenone | Similar structure; used in dye industry | Moderate biological activity |

| 2-Amino-2’-chlorobenzophenone | Directly related to benzodiazepine synthesis | Anxiolytic properties |

Q & A

Basic Research Questions

Q. 1.1. What synthetic routes are available for preparing 2-amino-2'-chloro-5-nitrobenzophenone in laboratory settings?

The compound is primarily synthesized via Friedel-Crafts acylation using p-nitroaniline and o-chlorobenzoyl chloride. Key steps include:

- Reagent ratios : A 1:1 molar ratio of p-nitroaniline to o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Reaction conditions : Conducted under anhydrous conditions in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions like nitration or over-acylation.

- Purification : Recrystallization from ethanol yields yellow crystalline powder (melting point: 115–120°C) .

Q. 1.2. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Spectroscopy :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 277 (C₁₃H₁₀ClN₂O₃⁺) .

- X-ray crystallography : SHELX software (e.g., SHELXL) can resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to minimize by-products like 2-amino-5-nitrobenzophenone or 2-amino-2',5-dichlorobenzophenone?

- Temperature control : Maintaining sub-10°C temperatures reduces undesired electrophilic substitution at the para-position of the benzoyl group .

- Catalyst selection : Using FeCl₃ instead of AlCl₃ may reduce over-acylation, as shown in analogous Friedel-Crafts reactions .

- Chromatographic monitoring : TLC (silica gel, hexane:ethyl acetate 7:3) identifies intermediates; HPLC (C18 column, acetonitrile/water gradient) quantifies impurities .

Q. 2.2. What methodologies are used to analyze this compound as a clonazepam impurity in pharmaceutical formulations?

- HPLC-UV :

- Validation parameters : Linearity (0.1–1.0 µg/mL, R² >0.999), LOD 0.03 µg/mL, LOQ 0.1 µg/mL .

Q. 2.3. How does the compound degrade under alkaline conditions, and what are the implications for drug stability studies?

At pH >10, the 4,5-azomethine bond in clonazepam undergoes hydrolysis, yielding this compound and carbostyril. Stability studies should:

- Use buffered solutions (pH 7–9) to avoid degradation.

- Monitor via cyclic voltammetry (reduction peak at −0.8 V vs. Ag/AgCl) or LC-MS to track degradation kinetics .

Q. 2.4. What strategies are employed to synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

- Functional group modifications :

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further coupling .

- Sulfonation : Reaction with chlorosulfonic acid yields sulfonyl chloride intermediates for antimicrobial agents .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity .

Q. Data Contradictions and Resolution

Q. 3.1. Discrepancies in reported melting points (115–120°C vs. 147–149°C): How should researchers validate purity?

- Source analysis : Lower melting points (115–120°C) are reported in industrial chemical dictionaries , while higher values (147–149°C) derive from substituted analogs (e.g., 2-amino-5-chlorobenzophenone) .

- Resolution : Perform DSC (differential scanning calorimetry) to confirm purity. Impurities like unreacted p-nitroaniline depress melting points .

Q. 3.2. Conflicting spectral data for nitro group vibrations in FT-IR: What factors contribute to variability?

- Crystal polymorphism : Different packing arrangements shift NO₂ asymmetric stretches (±10 cm⁻¹).

- Solution vs. solid-state : Use ATR-FTIR (solid) for consistency; KBr pellets may introduce moisture artifacts .

Q. Tables of Key Data

Table 1. Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₉ClN₂O₃ | |

| Molecular weight | 276.68 g/mol | |

| Melting point | 115–120°C | |

| LogP (octanol-water) | 2.8 (predicted, ChemAxon) |

Table 2. HPLC Parameters for Impurity Analysis

| Parameter | Value | Source |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm | |

| Mobile phase | Acetonitrile:0.1% H₃PO₄ (55:45) | |

| Flow rate | 1.0 mL/min | |

| Retention time (compound) | 12.5 min |

Propiedades

IUPAC Name |

(2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGBWVSVMLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173927 | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-66-7 | |

| Record name | 2-Amino-5-nitro-2′-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-chloro-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2'-CHLORO-5-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL4AJ2Z1GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.